3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine

Regioisomer profiling Spirocyclic scaffold design Medicinal chemistry building blocks

3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1477643-00-7) is a low-molecular-weight (156.18 g/mol) spirocyclic oxazoline derivative with molecular formula C7H12N2O2. The scaffold consists of a 1-azaspiro[4.5]dec-1-en-2-amine core wherein two oxygen atoms are positioned at C-3 and C-8 of the six-membered ring, producing a rigid, fully constrained bicyclic framework with zero rotatable bonds (SMILES: NC1=NC2(CCOCC2)CO1).

Molecular Formula C7H12N2O2
Molecular Weight 156.18 g/mol
Cat. No. B13059240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine
Molecular FormulaC7H12N2O2
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESC1COCCC12COC(=N2)N
InChIInChI=1S/C7H12N2O2/c8-6-9-7(5-11-6)1-3-10-4-2-7/h1-5H2,(H2,8,9)
InChIKeyKYGIHFOIHFARDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine – Compound Identity, Scaffold Class, and Procurement-Relevant Physicochemical Profile


3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1477643-00-7) is a low-molecular-weight (156.18 g/mol) spirocyclic oxazoline derivative with molecular formula C7H12N2O2 . The scaffold consists of a 1-azaspiro[4.5]dec-1-en-2-amine core wherein two oxygen atoms are positioned at C-3 and C-8 of the six-membered ring, producing a rigid, fully constrained bicyclic framework with zero rotatable bonds (SMILES: NC1=NC2(CCOCC2)CO1) . The compound belongs to a broader class of spirocyclic amine-containing heterocycles that have been investigated as sigma-receptor ligands and as conformationally restricted building blocks for medicinal chemistry programs [1]. Its computed topological polar surface area (TPSA) is 56.84 Ų, with a calculated LogP of −0.1195, four hydrogen-bond acceptors, and one hydrogen-bond donor—descriptors that place it in favorable physicochemical space for CNS permeability screening .

Why Generic Substitution of 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine with Closest Analogs Is Not Isosteric – Structural Evidence for Regioisomer-Dependent Property Divergence


This compound cannot be interchanged with its closest structural analogs—including the 3,7-dioxa regioisomer (CAS 1482966-85-7) and the mono-oxa 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1483228-79-0)—because the precise 3,8-dioxygenation pattern creates a unique hydrogen-bond-acceptor topography and conformational constraint profile that is absent in analogs . The 3,8-dioxa substitution positions both ether oxygens in a 1,5-relationship across the six-membered ring, generating a distinct electrostatic surface and dipole orientation compared with the 3,7-dioxa isomer (where oxygens are in a 1,4-relationship). In the broader 1-oxa-8-azaspiro[4.5]decane class reported by Tian et al. (2020), sigma-1 receptor affinity varied from Ki = 0.47 nM to Ki = 12.1 nM across only seven derivatives, demonstrating that subtle changes in heteroatom placement and substitution within this scaffold produce order-of-magnitude differences in target engagement [1]. The quantitative evidence below establishes that procurement decisions must be guided by compound-specific, rather than class-generic, considerations.

Quantitative Differentiation Evidence for 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine Versus Closest Analogs


Regioisomeric Differentiation: 3,8-Dioxa vs. 3,7-Dioxa Substitution Pattern – Topological Polar Surface Area and Conformational Constraint Comparison

The 3,8-dioxa substitution pattern in the target compound positions both ether oxygen atoms at C-3 and C-8 of the six-membered ring, as opposed to C-3 and C-7 in the regioisomer (CAS 1482966-85-7). Both compounds share the molecular formula C7H12N2O2 and molecular weight 156.18 g/mol, and both possess zero rotatable bonds—configurations confirmed by the SMILES strings NC1=NC2(CCOCC2)CO1 (3,8-isomer) versus the corresponding 3,7-isomer SMILES . However, the 3,8-arrangement generates a distinct dipole vector and hydrogen-bond-acceptor geometry: the two oxygen atoms in the 3,8-isomer are separated by four bonds (1,5-relationship across a six-membered ring), whereas the 3,7-isomer places oxygens in a 1,4-relationship. This topological difference is expected to alter the compound's molecular recognition profile in structure-based drug design. Class-level evidence from Tian et al. (2020) demonstrates that within the closely related 1-oxa-8-azaspiro[4.5]decane scaffold, repositioning a single heteroatom produced a 26-fold range in sigma-1 receptor affinity (Ki = 0.47 – 12.1 nM) across structurally similar derivatives, underscoring the functional consequences of precise heteroatom placement [1].

Regioisomer profiling Spirocyclic scaffold design Medicinal chemistry building blocks

Dioxa vs. Mono-Oxa Scaffold Differentiation: Hydrogen-Bond Acceptor Count and Polarity Impact on Calculated CNS Multiparameter Optimization (MPO) Desirability

The target compound (C7H12N2O2, MW 156.18) contains four hydrogen-bond acceptors (HBA = 4) and one hydrogen-bond donor (HBD = 1) with a TPSA of 56.84 Ų, compared with the mono-oxa analog 3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (C8H14N2O, MW 154.21, CAS 1483228-79-0) which contains only three hydrogen-bond acceptors and has a higher calculated LogP, consistent with its additional methylene unit . The dioxa compound's lower LogP (−0.1195 vs. predicted ~0.5–1.0 for the mono-oxa analog) and additional HBA position it closer to the CNS MPO desirability window (TPSA < 90 Ų, LogP 1–5, HBD ≤ 3) for orally bioavailable CNS-penetrant candidates, while the additional oxygen may simultaneously increase P-glycoprotein recognition risk—a trade-off that the mono-oxa analog does not face .

CNS drug design Physicochemical property profiling Hydrogen-bond acceptor count

Conformational Rigidity and Rotatable Bond Count as a Procurement-Relevant Quality Indicator for Fragment-Based Drug Discovery (FBDD)

The target compound exhibits zero rotatable bonds, a feature shared only with the 3,7-dioxa regioisomer but distinct from ring-expanded or dimethyl-substituted analogs such as 8,8-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1495675-43-8, C10H18N2O, MW 182.26) which, despite retaining a spiro[4.5] core, introduces two methyl substituents that increase the number of heavy atoms without altering rotatable-bond count but significantly increase molecular weight and LogP . In the context of fragment-based drug discovery, the 3,8-dioxa compound's combination of MW = 156.18 g/mol, zero rotatable bonds, and moderate polarity (TPSA = 56.84 Ų) yields a favorable ligand efficiency (LE) baseline. Class-level data from the 1-oxa-8-azaspiro[4.5]decane series show that compounds with nanomolar sigma-1 affinities (Ki = 0.47 – 12.1 nM) and MW values in the 280–400 Da range achieve LE values of 0.27–0.38 kcal/mol per heavy atom; the target compound's lower heavy-atom count (11 heavy atoms) positions it as a more LE-favorable starting point for fragment growth [1].

Fragment-based drug discovery Conformational restriction Ligand efficiency metrics

Vendor Purity and Batch Documentation: Target Compound vs. 3,7-Dioxa Regioisomer – Procurement-Grade Quality Comparison

The target compound is offered by Leyan (product 2019614) at a specification purity of 95%, with the caveat that displayed purity reflects入库指导纯度值 (warehouse-in guidance purity) and actual purity may vary between batches . The 3,7-dioxa regioisomer (CAS 1482966-85-7) is listed by Leyan (product 1355421) at 98% purity and by MolCore at NLT 98% purity under ISO-certified quality systems . For the target compound, the MDL number MFCD21265871 is assigned and trackable, and the computed descriptors (TPSA, LogP, HBA, HBD) are provided by the vendor—enabling quality-control cross-referencing across suppliers . No quantitative biological assay data are currently publicly available for the 3,8-dioxa compound, whereas BindingDB records exist for structurally distinct spirocyclic compounds (e.g., BDBM220884 with IC50 = 100 nM against diamine oxidase, pH 7.4, 2 °C) [1], indicating that biological annotation is achievable for this scaffold class once experimental data are generated.

Chemical procurement Purity specification Quality control documentation

Procurement-Motivated Application Scenarios for 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Library Design Requiring Conformationally Constrained, Low-Molecular-Weight Spirocyclic Building Blocks

With zero rotatable bonds, MW = 156.18 g/mol, and 11 heavy atoms, the 3,8-dioxa compound meets standard fragment library criteria (MW < 250 Da, rotatable bonds ≤ 3) and offers a rigid spirocyclic core that is more three-dimensionally defined than flexible-chain amine building blocks . Procurement for FBDD screening collections should prioritize this compound over the 8,8-dimethyl analog (MW 182.26) to maximize ligand efficiency, and over the mono-oxa analog to leverage the additional hydrogen-bond acceptor for target engagement diversity.

Sigma-1 Receptor Ligand Development Programs Requiring Scaffold-Hopping from 1-Oxa-8-azaspiro[4.5]decane Chemotypes

Published sigma-1 receptor affinity data for 1-oxa-8-azaspiro[4.5]decane derivatives (Ki = 0.47 – 12.1 nM) establish this spiro[4.5] scaffold as a validated chemotype for sigma-1 targeting [1]. The 3,8-dioxa compound provides a scaffold-hopping opportunity where the 2-amino substituent and the repositioned oxygen atoms (at C-3 and C-8 rather than C-1 and C-8) offer a distinct pharmacophore while retaining the core spiro[4.5] geometry. Medicinal chemistry teams should procure this compound as a starting template for SAR exploration where intellectual property freedom-to-operate considerations preclude use of the 1-oxa-8-azaspiro series.

Regioisomer-Dependent Biological Activity Profiling Campaigns Comparing 3,8-Dioxa and 3,7-Dioxa Spiro[4.5] Scaffolds

The structural evidence that oxygen placement (1,5-relationship in 3,8-isomer vs. 1,4-relationship in 3,7-isomer) alters the hydrogen-bond-acceptor topology supports procurement of both regioisomers as a matched pair for differential biological profiling . Screening teams evaluating target engagement across panels of CNS receptors, kinases, or epigenetic targets should obtain both compounds simultaneously to control for scaffold effects while isolating the contribution of oxygen regiochemistry to potency and selectivity.

Physicochemical Property Benchmarking for CNS MPO-Compliant Fragment Collections

The computed TPSA of 56.84 Ų, LogP of −0.1195, and HBD count of 1 place this compound within favorable CNS drug-likeness space . Procurement for CNS-focused fragment collections should select this compound over the more lipophilic mono-oxa analog (predicted higher LogP due to +CH2– replacement of oxygen) when CNS penetration is a primary screening objective.

Quote Request

Request a Quote for 3,8-Dioxa-1-azaspiro[4.5]dec-1-en-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.